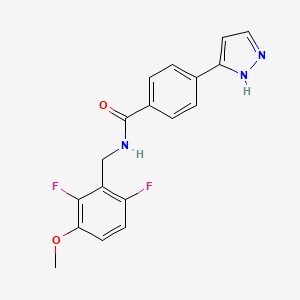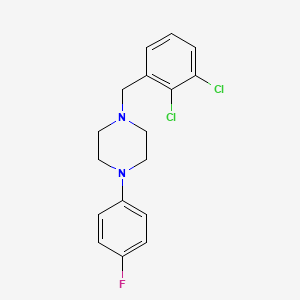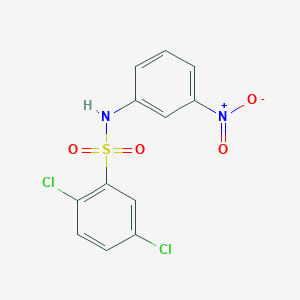
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-pyridinylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives, including compounds related to "2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-pyridinylmethyl)propanamide," often involves catalyzed cyclization of oximes and diazo compounds via aryl and vinylic C-H activation. This method allows for the preparation of multisubstituted isoquinoline and pyridine N-oxides under mild conditions without the need for oxidants (Shi et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single crystal X-ray structures, revealing the mesoionic monosubstituted 3-oxo-propanamides or thioamides formed from pyridinium and isoquinolinium ylides. These structures provide insights into the conformational features and structural characteristics of similar compounds (Seifi et al., 2015).
Chemical Reactions and Properties
Isoquinoline derivatives, including those related to the compound , demonstrate a variety of chemical reactions. These include the formation of mesoionic compounds through the reaction of isoquinolinium ylides with phenylisocyanate or phenylisothiocyanate. The resulting compounds exhibit interesting chemical properties, such as marked sedative action and high anti-inflammatory activity in biological screenings (Seifi et al., 2015).
Physical Properties Analysis
The physical properties of "2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-pyridinylmethyl)propanamide" and related compounds include their solid-state characteristics, which can be determined through X-ray crystallography and related analytical techniques. These properties are crucial for understanding the compound's stability, solubility, and potential applications in various fields.
Chemical Properties Analysis
Chemical properties of isoquinoline derivatives encompass a broad range of reactions and interactions, including their behavior in the presence of different reagents and conditions. The mesoionic compounds formed from pyridinium and isoquinolinium ylides, for instance, highlight the compound's reactivity and potential for further chemical modifications (Seifi et al., 2015).
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14(18(22)20-12-15-5-4-9-19-11-15)21-10-8-16-6-2-3-7-17(16)13-21/h2-7,9,11,14H,8,10,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSYQKSYZCFSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-pyridinylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5656915.png)
![N-(4-chlorophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B5656919.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5656925.png)
![3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5656927.png)

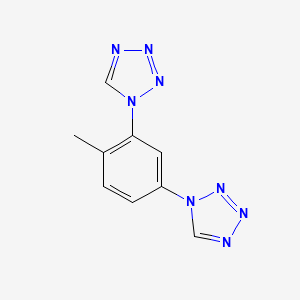
![4-{2-[(1-cyclopentylpiperidin-4-yl)oxy]-5-methoxybenzoyl}morpholine](/img/structure/B5656948.png)
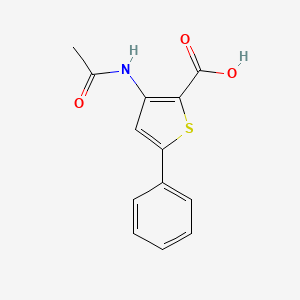

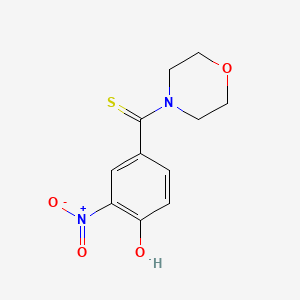
![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657002.png)
